molecular formula C10H12N2O2 B13585285 1-(Pyrimidin-4-yl)cyclopentane-1-carboxylic acid

1-(Pyrimidin-4-yl)cyclopentane-1-carboxylic acid

Cat. No.: B13585285
M. Wt: 192.21 g/mol
InChI Key: LFLHHBXQUAHFHY-UHFFFAOYSA-N
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Description

1-(Pyrimidin-4-yl)cyclopentane-1-carboxylic acid is a heterocyclic compound that features a pyrimidine ring attached to a cyclopentane ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-4-yl)cyclopentane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of a pyrimidine derivative with a cyclopentanone derivative, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems allows for precise control over reaction parameters, leading to efficient production with minimal waste .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrimidin-4-yl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce dihydropyrimidine derivatives .

Scientific Research Applications

1-(Pyrimidin-4-yl)cyclopentane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-4-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes involved in disease pathways. The pyrimidine ring can interact with active sites on enzymes, blocking their activity and thereby exerting therapeutic effects. The carboxylic acid group can enhance binding affinity through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

  • 1-(Pyrimidin-5-yl)cyclopentane-1-carboxylic acid
  • Cyclopentanecarboxylic acid, 1-(4-pyrimidinyl)-

Comparison: 1-(Pyrimidin-4-yl)cyclopentane-1-carboxylic acid is unique due to the position of the pyrimidine ring, which can influence its reactivity and binding properties. Compared to its isomers, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for specific applications .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

1-pyrimidin-4-ylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C10H12N2O2/c13-9(14)10(4-1-2-5-10)8-3-6-11-7-12-8/h3,6-7H,1-2,4-5H2,(H,13,14)

InChI Key

LFLHHBXQUAHFHY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=NC=NC=C2)C(=O)O

Origin of Product

United States

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